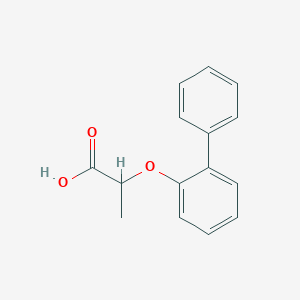

2-(2-Phenylphenoxy)propanoic acid

Description

Contextualization within Phenoxypropanoic Acid Chemical Space

Phenoxypropanoic acids are a class of organic compounds characterized by a phenoxy group attached to a propanoic acid backbone. fishersci.com This structural motif is the basis for a variety of compounds with diverse applications. The introduction of a phenyl group onto the phenoxy ring, as seen in 2-(2-Phenylphenoxy)propanoic acid, creates a biphenyl (B1667301) ether linkage that significantly influences the molecule's steric and electronic properties. This substitution is anticipated to alter its reactivity, solubility, and biological interactions compared to simpler phenoxypropanoic acids.

For instance, the parent compound, 2-phenoxypropanoic acid, is a known chemical intermediate. fishersci.com The addition of the second phenyl ring in this compound introduces a larger, more rigid aromatic system, which could lead to enhanced interactions with biological targets or unique material properties. The melting point of this compound has been reported to be in the range of 135-137 °C, providing a key physical parameter for its identification and characterization. chemicalbook.com

Significance of Aryl Propionic Acid Derivatives in Chemical Sciences

Aryl propionic acid derivatives are a significant class of compounds in the chemical and pharmaceutical sciences. nih.gov This group is renowned for its wide range of biological activities. A prime example is the use of certain aryl propionic acid derivatives as non-steroidal anti-inflammatory drugs (NSAIDs). The general structure of an aryl group attached to a propanoic acid core is a key pharmacophore responsible for their therapeutic effects.

The structural similarity of this compound to this class suggests that it may also exhibit interesting biological properties. The presence of the bulky biphenyl group could modulate its activity and selectivity towards specific biological targets. Research into other aryl propionic acid derivatives has paved the way for the development of numerous important molecules, and the exploration of novel derivatives like this compound could lead to the discovery of new chemical entities with valuable applications. nih.gov

Research Gaps and Opportunities for this compound Investigation

This scarcity of information presents a clear research gap and a wealth of opportunities for investigation. Key areas ripe for exploration include:

Synthesis and Characterization: Development and optimization of synthetic pathways to produce this compound in high yield and purity. Comprehensive characterization using modern analytical techniques (e.g., NMR, IR, Mass Spectrometry) is essential to build a foundational understanding of the molecule.

Physicochemical Properties: Detailed investigation of its physical and chemical properties, such as solubility in various solvents, pKa, and thermal stability. This data is crucial for any potential application.

Biological Activity Screening: Exploration of its potential biological activities. Given its structural relationship to other bioactive aryl propionic acids, screening for anti-inflammatory, analgesic, or other therapeutic properties would be a logical starting point.

Material Science Applications: The rigid biphenyl structure suggests potential applications in material science, for example, as a monomer for specialty polymers or as a component in liquid crystals.

The study of this compound is in its infancy. The current lack of data underscores the need for foundational research to unlock the potential of this unique chemical compound. Future investigations in the areas outlined above are poised to contribute valuable knowledge to the fields of organic chemistry, medicinal chemistry, and material science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHACJRMZSJGCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5332-62-7 | |

| Record name | NSC538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Phenylphenoxy Propanoic Acid

Chemo- and Regioselective Synthesis Pathways

The construction of the 2-(2-phenylphenoxy)propanoic acid scaffold necessitates precise control over the formation of the ether bond and the subsequent elaboration of the propanoic acid side chain.

Exploration of Williamson Ether Synthesis Analogues for Phenoxy Linkage Formation

The Williamson ether synthesis and its analogues, such as the Ullmann condensation, are cornerstone methods for the formation of the crucial diaryl ether bond in compounds like this compound. wikipedia.orgorgsyn.orgwikipedia.orgmasterorganicchemistry.com The classical Williamson synthesis involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of diaryl ethers, this typically translates to the reaction of a phenoxide with an aryl halide. However, the low reactivity of unactivated aryl halides often requires harsh reaction conditions. wikipedia.org

A more effective approach for constructing the 2-phenylphenoxy moiety is the Ullmann condensation, which utilizes a copper catalyst to facilitate the coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org Modern variations of this reaction employ soluble copper catalysts and can proceed under milder conditions. rsc.orgumass.edunih.govorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of 2-phenylphenol (B1666276) with a suitable 2-halopropanoate ester, or alternatively, the reaction of a 2-halobiphenyl with a lactate (B86563) derivative. The choice of reactants is crucial to avoid competing side reactions.

A related strategy involves the copper-promoted arylation of phenols with arylboronic acids, which can be performed at room temperature and tolerates a wide range of functional groups. organic-chemistry.org This method offers a promising alternative for the formation of the diaryl ether linkage in the target molecule.

Stereoselective Carboxylation Approaches at the Propanoic Acid Moiety

While not as common as other methods for profen synthesis, stereoselective carboxylation presents a potential route to introduce the propanoic acid group. The synthesis of tetrafluorinated fenoprofen (B1672519), an analogue of the target compound's isomer, has been achieved through electrochemical carboxylation of pentafluoroethylarenes. uq.edu.au This suggests that a similar approach could be investigated for the direct carboxylation of a precursor like 1-ethyl-2-phenoxybenzene (B14059683) to yield this compound. The challenge in this approach lies in achieving high stereoselectivity.

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecular scaffolds from simple starting materials. nih.govmdpi.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied. For instance, a reaction involving 2-phenylphenol, a pyruvate (B1213749) derivative, and a third component could potentially construct the core structure in a single step. The development of such a reaction would be a significant advancement in the synthesis of this class of compounds.

Enantioselective Synthesis of Chiral Isomers of this compound

The biological activity of profens typically resides in one enantiomer, making enantioselective synthesis a critical area of research.

Asymmetric Catalysis in Propanoic Acid Formation

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched profens. Rhodium-catalyzed asymmetric hydrogenation of a suitable α,β-unsaturated ester precursor is a well-established method for the synthesis of chiral 2-arylpropanoic acids. rsc.orgresearchgate.netnih.govrsc.orgnih.gov For this compound, this would involve the synthesis of 2-(2-phenylphenoxy)propenoic acid or its ester, followed by asymmetric hydrogenation using a chiral rhodium catalyst to furnish the desired (R)- or (S)-enantiomer.

Another catalytic approach involves the asymmetric epoxidation of an α,β-unsaturated ketone, as demonstrated in the synthesis of (S)-(+)-Fenoprofen, an isomer of the target molecule. researchgate.net This method utilizes a chiral calcium complex to induce stereoselectivity in the epoxidation step, which is then followed by further transformations to yield the final product.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.orgresearchgate.netnih.govnih.gov In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of enantiopure this compound, a precursor such as 2-phenylphenoxyacetic acid could be coupled to a chiral auxiliary, for example, a chiral oxazolidinone or a pseudoephedrine derivative. wikipedia.orgnih.gov The resulting adduct can then be selectively alkylated at the α-position, followed by the removal of the auxiliary to yield the enantiomerically enriched propanoic acid. The efficiency of this method depends on the diastereoselectivity of the alkylation step and the ease of auxiliary removal.

An alternative strategy involves the resolution of the racemic acid, which can be achieved by forming diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the enantiopure acid. nih.govnih.gov

Resolution Techniques for Enantiomeric Separation

This compound, commonly known as fenoprofen, possesses a chiral center at the C-2 position of the propanoic acid moiety. The pharmacological activity of fenoprofen is primarily attributed to the (S)-(+)-enantiomer, which is a significantly more potent inhibitor of prostaglandin (B15479496) synthetase than its (R)-(-)-counterpart. Consequently, the resolution of racemic fenoprofen into its constituent enantiomers is of paramount importance. Several techniques have been developed to achieve this separation, ranging from chromatographic methods to enzymatic and diastereomeric crystallization approaches.

Chromatographic Methods: High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) has proven to be an effective method for the analytical and preparative separation of fenoprofen enantiomers. For instance, a Chiralpak column, which is based on a polysaccharide derivative, has been successfully used. The separation is typically achieved using a mobile phase consisting of a mixture of n-hexane, isopropyl alcohol, and a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape and resolution.

Another powerful technique is capillary electrophoresis (CE), particularly capillary zone electrophoresis (CZE). The enantiomers of fenoprofen can be resolved by incorporating a chiral selector into the background electrolyte. Cyclodextrins, such as heptakis-2,3,6-tri-O-methyl-β-cyclodextrin, have been shown to be effective chiral selectors for the baseline separation of fenoprofen enantiomers. nih.gov The separation mechanism relies on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin (B1172386) cavity.

Table 1: Chromatographic and Electrophoretic Resolution of Fenoprofen Enantiomers

| Method | Chiral Selector/Stationary Phase | Mobile Phase/Background Electrolyte | Detection | Reference |

| HPLC | Chiralpak (polysaccharide-based) | n-hexane/isopropyl alcohol/trifluoroacetic acid | UV | researchgate.net |

| CZE | Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin | Phosphate buffer with cyclodextrin | UV | nih.gov |

Enzymatic Resolution: Kinetic resolution catalyzed by enzymes, particularly lipases, represents a green and highly selective alternative for obtaining enantiomerically pure profens. researchgate.net While specific studies on fenoprofen are less common than for other profens like ibuprofen (B1674241) or ketoprofen (B1673614), the underlying principles are directly applicable. mdpi.comnih.gov This method exploits the stereoselectivity of lipases to catalyze the esterification of one enantiomer at a much higher rate than the other. For example, racemic fenoprofen can be reacted with an alcohol in a suitable organic solvent in the presence of a lipase, such as from Candida rugosa or Aspergillus niger. mdpi.comnih.gov The enzyme will preferentially convert one enantiomer (e.g., the R-enantiomer) into its corresponding ester, leaving the unreacted (S)-enantiomer in high enantiomeric excess. The resulting mixture of the (S)-acid and the (R)-ester can then be easily separated by conventional chemical techniques.

Diastereomeric Crystallization: This classical resolution technique involves the reaction of the racemic carboxylic acid with a single enantiomer of a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts can be separated by fractional crystallization. For instance, racemic fenoprofen could be reacted with a chiral amine such as (R)-(+)-α-methylbenzylamine. advanceseng.com The resulting diastereomeric salts, (S)-fenoprofen-(R)-amine and (R)-fenoprofen-(R)-amine, would exhibit different solubilities in a given solvent system, allowing for the selective crystallization of one diastereomer. The pure enantiomer of fenoprofen can then be recovered by acidification of the separated diastereomeric salt.

Derivatization and Functionalization Strategies

The chemical structure of this compound offers several sites for derivatization and functionalization, including the carboxylic acid group and the two phenyl rings. These modifications are primarily aimed at creating prodrugs with improved properties or synthesizing novel conjugates for targeted delivery or enhanced activity.

Esterification and Amidation Reactions for Prodrug or Conjugate Synthesis

The carboxylic acid moiety of fenoprofen is a prime target for chemical modification to generate prodrugs. Ester and amide derivatives are the most common forms of prodrugs for NSAIDs, as they can mask the acidic group responsible for gastrointestinal irritation and are designed to be hydrolyzed in vivo to release the active parent drug.

Esterification: Ester prodrugs of fenoprofen can be synthesized by standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of an acid catalyst. More advanced methods involve coupling with alcohols using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). A notable strategy involves the esterification with amino acid esters. For example, fenoprofen can be coupled with the ethyl ester of an amino acid like glycine (B1666218) or L-phenylalanine. researchgate.net This approach can enhance water solubility and potentially target amino acid transporters in the gastrointestinal tract.

Amidation: Amide bond formation provides another robust strategy for creating fenoprofen prodrugs and conjugates. Similar to esterification, amidation can be achieved by activating the carboxylic acid group, for instance, by converting it to an acyl chloride, followed by reaction with an amine. A specific example is the synthesis of a fenoprofen-styrene-maleic acid copolymer conjugate. In this approach, fenoprofen is first converted to its 2-aminoethylamide. This is achieved by reacting fenoprofen with ethylenediamine (B42938) in the presence of a coupling agent. The resulting amino-functionalized fenoprofen derivative is then reacted with the styrene-maleic acid anhydride (B1165640) copolymer to form a stable amide linkage, creating a high molecular weight conjugate. mdpi.com This strategy aims to prolong the plasma half-life of the drug.

Table 2: Examples of Esterification and Amidation of Profens for Prodrug/Conjugate Synthesis

| Drug | Reactant | Coupling Agent/Method | Product Type | Potential Advantage | Reference |

| Fenoprofen | 2-Aminoethylamine | DCC or similar | Amide for conjugate | Prolonged half-life | mdpi.com |

| Flurbiprofen | Amino acid ethyl esters | DCC | Amide prodrug | Reduced GI toxicity | nih.gov |

| Ibuprofen | Amino acid propyl esters | - | Ionic pair | Transdermal delivery | rsc.org |

| Ketoprofen | Aromatic amino acids | - | Ester and Amide prodrugs | Brain delivery via LAT1 | mdpi.com |

Aromatic Functionalization of Phenyl Moieties

The two phenyl rings of this compound, the phenyl group attached to the propanoic acid moiety and the phenoxy group, are susceptible to electrophilic aromatic substitution reactions. Functionalization of these rings can lead to the synthesis of new analogues with potentially altered pharmacological profiles.

A key metabolic pathway for fenoprofen involves the hydroxylation of the phenoxy ring at the para-position to form 4'-hydroxyfenoprofen. rsc.org This indicates that the phenoxy ring is activated towards electrophilic attack. Synthetic strategies can be devised to introduce various substituents onto this ring.

Hydroxylation: The introduction of a hydroxyl group onto one of the aromatic rings can be achieved through various methods. While direct hydroxylation of aromatic compounds can be challenging, processes involving oxidation of organoboranes or the use of specific oxidizing agents in the presence of strong acids can be employed. google.commdpi.com The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents. The ether linkage and the alkyl side chain will direct incoming electrophiles to the ortho and para positions of the respective rings.

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, onto the aromatic rings can significantly alter the electronic and lipophilic properties of the molecule. Standard electrophilic halogenation conditions, for example, using a halogen in the presence of a Lewis acid catalyst, could be applied to fenoprofen. The position of halogenation would again be dictated by the directing effects of the substituents on the rings. The presence of halogens can influence the metabolic stability and the binding affinity of the molecule to its target enzymes.

Molecular and Electronic Structure Investigations of 2 2 Phenylphenoxy Propanoic Acid

Conformational Analysis and Stereochemical Characterization

The spatial arrangement of atoms and functional groups in 2-(2-phenylphenoxy)propanoic acid is not static. The molecule can adopt various conformations due to rotation around its single bonds. Understanding these conformational preferences and the stereochemical aspects of the molecule is crucial for comprehending its properties and potential interactions.

Spectroscopic Analysis of Conformational Preferences

Spectroscopic techniques are pivotal in elucidating the conformational landscape of molecules. For compounds structurally related to this compound, such as other α-phenylpropionic acids, techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy have been employed. nih.gov These methods provide insights into the dihedral angles, which define the relative orientation of different parts of the molecule. For instance, in related compounds, a correlation has been observed between the conformational angle of the propionic acid residue and certain biological activities. nih.gov The ultraviolet (UV) absorption spectrum of similar compounds, like 2-phenylpropanoic acid, has been recorded in various solvents, showing distinct absorption bands that can be influenced by the molecular conformation. researchgate.net

While specific spectroscopic studies exclusively on this compound's conformational preferences are not widely available in the provided search results, the methodologies applied to analogous structures provide a clear framework for how such investigations would be conducted. The analysis would likely involve examining the chemical shifts and coupling constants in NMR spectra and interpreting the absorption bands in UV-Vis and infrared (IR) spectra to deduce the most stable conformations in different environments. docbrown.info

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations offer a powerful theoretical lens to investigate the electronic structure and properties of molecules at the atomic level. These computational methods can predict molecular geometries, electron distribution, and orbital energies, complementing experimental findings.

Density Functional Theory (DFT) Studies on Ground State Geometry

Density Functional Theory (DFT) is a widely used computational method to predict the ground state geometry of molecules. aalto.fimdpi.com For similar molecules, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G**), have been successful in optimizing molecular structures. nih.govresearchgate.net These calculations aim to find the lowest energy conformation of the molecule, providing information on bond lengths, bond angles, and dihedral angles.

For a related compound, 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid, DFT studies have been used to optimize the ground-state geometries. nih.govresearchgate.net Such studies on this compound would reveal the preferred spatial arrangement of its phenyl and phenoxy rings relative to the propanoic acid moiety.

Ab Initio Calculations for Electron Density Distribution

Ab initio calculations, such as the Hartree-Fock (HF) method, provide another avenue for investigating the electronic properties of molecules from first principles, without empirical parameters. nih.govresearchgate.net These calculations can determine the electron density distribution within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Studies on analogous compounds have utilized ab initio HF methods to complement DFT calculations. nih.govresearchgate.net For this compound, such calculations would map out the electron density, providing insights into its electrostatic potential and the nature of its chemical bonds.

Intermolecular Interactions and Crystal Engineering (if applicable)

The way molecules of this compound interact with each other in the solid state determines its crystal structure. These intermolecular interactions, such as hydrogen bonding and van der Waals forces, are fundamental to the field of crystal engineering, which aims to design and synthesize crystalline materials with desired properties.

In carboxylic acids, hydrogen bonding between the carboxyl groups is a dominant intermolecular interaction, often leading to the formation of dimers or catemeric chains. researchgate.net For instance, in the crystal structure of 3-(2-formylphenoxy)propanoic acid, the carboxyl group forms a catemer motif. researchgate.net The presence of the bulky phenyl and phenoxy groups in this compound would also lead to significant π-π stacking interactions between the aromatic rings, further influencing the crystal packing.

While a specific crystal structure for this compound is not detailed in the search results, the principles of intermolecular interactions in similar organic molecules suggest that a combination of hydrogen bonding and π-π stacking would govern its solid-state architecture. Hirshfeld surface analysis, a tool used in studies of similar compounds, could be employed to visualize and quantify these intermolecular contacts. mdpi.com

Hydrogen Bonding Networks in Solid State Structures

The formation of hydrogen bonds is a critical factor in determining the crystal packing and, consequently, the physical properties of carboxylic acids. Typically, carboxylic acids form strong hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This creates a characteristic centrosymmetric R²₂(8) ring motif.

While no specific experimental data for this compound could be located, analysis of related phenoxypropanoic acid derivatives provides insight into the likely hydrogen bonding behavior. For instance, the crystal structure of (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid reveals that the acid molecules form centrosymmetric hydrogen-bonded cyclic dimers with an O···O distance of 2.619(4) Å. researchgate.net Similarly, another related compound forms these dimers with an O···O distance of 2.62(1) Å. researchgate.net It is highly probable that this compound would exhibit a similar dimeric hydrogen bonding pattern in its solid-state structure.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 243.10158 | 153.6 |

| [M+Na]⁺ | 265.08352 | 159.8 |

| [M-H]⁻ | 241.08702 | 159.0 |

| [M+NH₄]⁺ | 260.12812 | 169.9 |

| [M+K]⁺ | 281.05746 | 157.0 |

| [M+H-H₂O]⁺ | 225.09156 | 146.4 |

| [M+HCOO]⁻ | 287.09250 | 175.0 |

| [M+CH₃COO]⁻ | 301.10815 | 190.6 |

| [M+Na-2H]⁻ | 263.06897 | 157.6 |

| [M]⁺ | 242.09375 | 153.9 |

| [M]⁻ | 242.09485 | 153.9 |

| Data sourced from computational predictions. uni.lu |

π-π Stacking Interactions in Aromatic Systems

The presence of two phenyl rings in this compound suggests the potential for π-π stacking interactions, which are non-covalent interactions that play a significant role in the packing of aromatic molecules in crystals. These interactions can occur in various geometries, including face-to-face, parallel-displaced, and T-shaped (edge-to-face). colostate.edu

Structure Activity Relationship Sar Studies for 2 2 Phenylphenoxy Propanoic Acid and Its Analogues

Systematic Exploration of Substituent Effects on Biological Activity Proxies

A fundamental aspect of the SAR for 2-(2-phenylphenoxy)propanoic acid involves understanding how the placement of various chemical groups (substituents) on the molecule impacts its interaction with biological targets.

The diphenyl ether core, which consists of two phenyl rings connected by an oxygen atom, serves as the primary scaffold for biological interaction. Research has demonstrated that the type and placement of substituents on these rings can significantly alter the compound's activity. For instance, in related diphenyl ether compounds designed as inhibitors of the enzyme InhA in Mycobacterium tuberculosis, the addition of small substituent groups at the ortho position of one of the phenyl rings was found to enhance binding affinity. researchgate.net

The strategic placement of specific atoms or groups can also improve pharmacokinetic properties. For example, the introduction of a fluorine atom, with its high electronegativity, can strengthen binding to a target and is a common strategy in modern drug design. The biphenyl (B1667301) framework itself provides a rigid structure that can enhance interactions with hydrophobic pockets within enzyme active sites. nih.gov

Table 1: Effect of Phenylphenoxy Moiety Substitution on Biological Activity

| Base Compound | Substituent | Position of Substitution | Observed Effect on Activity Proxy |

| Diphenyl Ether Analogue | Small alkyl groups | Ortho-position of B-ring | Stronger binding affinity to InhA enzyme. researchgate.net |

| Biphenyl Analogue | Fluorine | 2-position | Strengthened target binding and potential for improved pharmacokinetic properties. |

| Biphenyl Analogue | Hydrogen Bond Acceptors | Far end of the biphenyl ring | Improved affinity for Fatty Acid Binding Protein 5 (FABP5). nih.gov |

This table is illustrative, based on data from structurally related biphenyl and diphenyl ether compounds to demonstrate key SAR principles.

The propanoic acid side chain is another crucial element for the biological function of this class of molecules. The carboxylic acid group is frequently vital for activity, often forming hydrogen bonds or ionic interactions with key amino acid residues, such as arginine, within the active site of a target enzyme.

SAR studies have examined several modifications to this side chain:

Altering Chain Length: Changing the alkyl chain from propanoic to acetic (shorter) or butanoic (longer) acid can help determine the spatial limits of the binding pocket.

Modifying the Alpha-Carbon: The methyl group on the alpha-carbon is a significant feature. Its removal or replacement can drastically affect potency.

Esterification: Converting the carboxylic acid to an ester can be used to probe the importance of the acidic proton for direct interaction with the target. In a study of truxillic acid monoesters, the ester moiety was critical for binding to fatty acid binding proteins. nih.gov

Impact of Chirality on Biological Response Potency

The alpha-carbon of the propanoic acid side chain in this compound is a chiral center. This means the molecule exists as two non-superimposable mirror images called enantiomers: the (S)-enantiomer and the (R)-enantiomer. It is a well-established principle in pharmacology that these enantiomers can have different biological activities.

For many biologically active 2-arylpropanoic acids, often called "profens," the (S)-enantiomer is typically the more potent isomer. This stereoselectivity is due to the three-dimensional arrangement of the molecule, which allows the (S)-form to fit more precisely into the chiral environment of a biological target, like an enzyme's active site. For instance, the (S)-enantiomer of the related compound 2-{[1,1'-biphenyl]-4-yl}propanoic acid is the biologically active form. drugbank.com The (R)-enantiomer may bind less effectively or require metabolic conversion in the body to the active (S)-form.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational approach that uses statistical methods to link the chemical structure of compounds to their biological activity. This allows for the creation of predictive models and helps identify the key molecular features driving the observed activity.

To build a QSAR model, researchers compile a dataset of analogues of this compound along with their measured biological activities. These models use numerical values called molecular descriptors to represent various chemical properties:

Electronic Properties: (e.g., Hammett constants, dipole moment)

Steric Properties: (e.g., Molar refractivity, van der Waals volume)

Hydrophobic Properties: (e.g., Partition coefficient - log P)

Statistical techniques are then used to create a mathematical equation that correlates these descriptors with biological activity. In one study on biphenyl derivatives as aromatase inhibitors, a 3D-QSAR model was developed that showed a very high correlation (R² = 0.977) for the training set and excellent predictive power (Q² = 0.946) for the test set of molecules. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized analogues, helping to guide research toward more promising compounds. nih.govnih.gov

A pharmacophore is the specific three-dimensional arrangement of molecular features that are essential for biological activity. QSAR and other molecular modeling techniques are used to define the pharmacophore for a class of compounds.

Based on studies of related biphenyl and diphenyl ether structures, the key pharmacophoric features for compounds like this compound likely include:

A Hydrogen Bond Acceptor: Often the carboxylic acid group, capable of forming ionic bonds or hydrogen bonds. nih.gov

Two Hydrophobic/Aromatic Regions: The biphenyl or diphenyl ether core provides the necessary hydrophobic character for binding. nih.govnih.gov

A Specific 3D Arrangement: The spatial orientation of these features, governed by the stereochemistry at the chiral center, is critical for precise interaction with the biological target.

A study on COX-2 inhibitors identified a four-point pharmacophore consisting of a hydrogen bond acceptor, two hydrophobic groups, and an aromatic ring. nih.gov Similarly, a pharmacophore model for biphenyl derivatives acting as aromatase inhibitors identified two H-bond acceptors and two aromatic rings as the key features. nih.gov This pharmacophoric understanding serves as a crucial guide for designing new molecules with potentially improved biological activity.

Biochemical and Molecular Mechanistic Investigations of 2 2 Phenylphenoxy Propanoic Acid

Interactions with Enzyme Systems and Biological Targets

Detailed studies on the direct interactions of 2-(2-phenylphenoxy)propanoic acid with specific enzyme systems and biological targets are not extensively documented in publicly accessible scientific literature. While related compounds, such as some non-steroidal anti-inflammatory drugs (NSAIDs) with a similar propanoic acid moiety, are known to interact with cyclooxygenase (COX) enzymes, specific data for this compound is not available.

In Vitro Enzyme Inhibition Kinetics (e.g., COX enzymes based on related NSAIDs)

There is no specific information available in the reviewed literature concerning the in vitro enzyme inhibition kinetics of this compound, including its potential effects on COX-1 and COX-2 enzymes.

Receptor Binding Studies and Affinities

Information regarding receptor binding studies and the binding affinities of this compound to specific biological receptors is not available in the current body of scientific literature.

Modulation of Specific Biochemical Pathways

There is a lack of specific studies detailing the modulation of particular biochemical pathways by this compound.

Cellular Pathway Modulation Studies

Comprehensive studies on the modulation of cellular pathways by this compound have not been identified in the available literature.

Investigations into Auxin-like Activity in Plant Systems

No specific investigations into the auxin-like activity of this compound in plant systems were found in the reviewed scientific literature.

Modulation of Growth Signaling Pathways

There is no available data from studies investigating the modulation of growth signaling pathways by this compound.

Antioxidant Mechanisms and Radical Scavenging Properties

There is currently no scientific literature available to describe the antioxidant mechanisms or radical scavenging properties of this compound.

In Vitro Assays for Oxidative Stress Mitigation

No studies have been published that utilize in vitro assays to evaluate the capacity of this compound to mitigate oxidative stress. Commonly used assays to determine antioxidant activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or the ferric reducing antioxidant power (FRAP) assay, have not been applied to this compound according to available records.

Electron Transfer and Hydrogen Atom Transfer Mechanisms

The fundamental mechanisms by which antioxidants neutralize free radicals involve either hydrogen atom transfer (HAT) or single electron transfer (SET). However, without experimental or computational studies on this compound, it is not possible to determine if it utilizes either of these mechanisms, or to what extent. The structural features of the molecule, such as the ether linkage and the carboxylic acid group, would be central to such investigations, but no such analyses have been reported.

Environmental Fate and Degradation Pathways of 2 2 Phenylphenoxy Propanoic Acid

Biotic Degradation Mechanisms in Environmental Matrices

The transformation and breakdown of 2-(2-Phenylphenoxy)propanoic acid in the environment are significantly influenced by the metabolic activities of microorganisms.

Microbial Transformation and Metabolism

While specific studies on the microbial transformation of this compound in environmental matrices such as soil and water are limited, inferences can be drawn from the metabolism of structurally similar compounds, like ibuprofen (B1674241). For ibuprofen, microbial degradation in settings such as hyporheic zone sediments has been observed to proceed through the formation of hydroxylated and carboxylated metabolites. nih.gov It is plausible that this compound undergoes similar initial transformation steps, involving the hydroxylation of the phenyl rings or the propanoic acid side chain. The rate and extent of such transformations would be dependent on various environmental factors, including the composition and activity of the microbial community, temperature, pH, and the availability of nutrients and oxygen. nih.gov For instance, the degradation of some herbicides has been shown to be influenced by the presence of effective microorganisms (EM), which can either enhance or inhibit the breakdown process depending on the specific chemical and environmental conditions. nih.gov The addition of mineral fertilizers like NPK has also been found to increase the biodegradation of certain organic pollutants in soil. scialert.net

Enzymatic Biotransformation Processes

The biotransformation of this compound in the environment is mediated by enzymes produced by soil and water microorganisms. Key enzyme classes likely involved in its degradation include oxidoreductases (such as mono- and dioxygenases) and hydrolases. Oxidoreductases can catalyze the initial hydroxylation of the aromatic rings, a common first step in the aerobic degradation of aromatic compounds. While direct evidence for specific enzymes transforming this compound in the environment is not available, the general principles of microbial catabolism of aromatic acids suggest the involvement of such enzymatic processes. The activity of these enzymes in soil can be influenced by the presence of the compound itself, as some microbial populations may adapt and induce the production of specific degradative enzymes. mdpi.com For example, studies on the herbicide diflufenican (B1670562) have shown that its degradation can be affected by soil microbial activity, which in turn is influenced by factors like soil pH. nih.gov

Abiotic Degradation Pathways

In addition to biological processes, this compound can be degraded through abiotic mechanisms, primarily photodegradation and hydrolysis.

Photodegradation under Simulated Environmental Conditions

The presence of aromatic rings and a carboxylic acid group in the structure of this compound suggests its potential susceptibility to photodegradation, particularly in aqueous environments exposed to sunlight. While specific studies on this compound are scarce, research on other NSAIDs provides insights into potential photochemical behavior. For instance, ketoprofen (B1673614) has been shown to degrade rapidly under simulated sunlight, with half-lives ranging from hours to a few days. psu.edu Naproxen (B1676952) also undergoes photodegradation, although at a more moderate rate. researchgate.net The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of natural photosensitizers like dissolved organic matter (DOM) and nitrate (B79036) ions in the water. nih.gov These substances can either accelerate photodegradation through the generation of reactive oxygen species or retard it through light-screening effects.

Table 1: Photodegradation Half-lives of Selected NSAIDs in Water

| Compound | Conditions | Half-life | Reference |

| Ketoprofen | Sunlight, Raw Water | 7.1 - 11.9 hours | psu.edu |

| Naproxen | Sunlight, Surface Water | 9.6 - 27.0 days | researchgate.net |

| Florfenicol | Solar Irradiation | 187.3 hours | nih.gov |

This table presents data for structurally related compounds to provide context for the potential photodegradation of this compound.

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is pH and temperature-dependent. For many profen-class NSAIDs, the ester linkage is not present, and the ether bond in this compound is generally stable under typical environmental pH conditions. Studies on the structurally similar compound fenclorac, which also contains a phenylacetate (B1230308) structure, have shown it to be stable in acidic media but unstable in neutral and alkaline solutions. nih.gov In contrast, other NSAIDs like naproxen and ibuprofen are reported to be hydrolytically stable across a wide range of pH values (4-9), with estimated half-lives of over a year. researchgate.net Given the general stability of the ether linkage and the data from similar compounds, this compound is expected to be relatively stable to hydrolysis under most environmental conditions.

Environmental Persistence and Mobility Studies

The persistence of a chemical in the environment is often described by its half-life (t½), the time it takes for half of the initial amount to disappear. Based on data from other NSAIDs, the persistence of this compound is expected to vary significantly depending on the environmental matrix and the dominant degradation processes. In aerobic aquatic environments, biodegradation can lead to half-lives ranging from a few days to several weeks. researchgate.net However, in the absence of significant biotic or abiotic degradation, the compound could persist for much longer. For example, the detection of fenoprofen (B1672519) in Arctic seawater suggests that it is persistent enough to undergo long-range transport. researchgate.net

Table 2: Soil Sorption Coefficients (Koc) for Selected Pharmaceuticals

| Compound | Soil Type | Log Koc | Mobility Class | Reference |

| Naproxen | Loam | 2.0 - 2.5 | Moderately Mobile | chemsafetypro.compsu.edu |

| Ibuprofen | Sandy Loam | 1.8 - 2.2 | Mobile | chemsafetypro.comresearchgate.net |

| Diclofenac | Loam | 2.6 - 3.0 | Moderately Mobile | chemsafetypro.compsu.edu |

This table provides context for the potential mobility of this compound based on data from similar compounds. The mobility classes are based on the FAO classification scheme. chemsafetypro.com

Soil Adsorption and Desorption Characteristics

No specific studies detailing the soil adsorption and desorption characteristics of this compound were identified. To accurately determine these properties, experimental data from batch equilibrium studies or column leaching experiments with this specific compound would be required. Such studies would typically yield key parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and Freundlich or Langmuir adsorption coefficients, which are fundamental for predicting the mobility of the compound in the soil environment. In the absence of this data, it is not possible to provide a scientifically accurate assessment of its potential for leaching or surface runoff.

Aquatic Transport Modeling

Similarly, no information was found regarding the aquatic transport modeling of this compound. Aquatic transport models rely on a range of chemical-specific input parameters, including but not limited to, water solubility, vapor pressure, and the aforementioned soil adsorption/desorption coefficients. Without these fundamental data points for this compound, any attempt to model its transport in aquatic systems would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Molecular Modeling Applications for 2 2 Phenylphenoxy Propanoic Acid

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the basis of a drug's activity and for predicting its binding affinity.

Prediction of Binding Modes and Affinities with Target Receptors

No specific studies detailing the molecular docking of 2-(2-Phenylphenoxy)propanoic acid with its potential biological targets were identified in the available literature. For related compounds, such as other profens, docking studies are common and have been used to predict interactions with enzymes like cyclooxygenases (COX-1 and COX-2). These studies typically reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For instance, research on other propanoic acid derivatives often highlights the role of the carboxylic acid group in forming critical interactions with receptor site residues. However, without specific studies on the 2-phenoxy isomer, it is not possible to detail its specific binding modes or compare its binding affinities to other related compounds.

Virtual Screening for Novel Biological Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. There is no evidence in the reviewed literature of this compound being used as a query molecule in virtual screening campaigns to identify new biological targets. Such studies could potentially uncover novel therapeutic applications for this compound beyond its expected anti-inflammatory effects.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. This technique is essential for understanding the dynamic nature of ligand-receptor interactions and the stability of the resulting complex.

Currently, there are no published MD simulation studies that have focused on this compound. Such simulations would be valuable for assessing the conformational flexibility of the molecule, understanding how it adapts its shape within a binding pocket, and evaluating the stability of its interactions with a target receptor over time. For other flexible molecules, MD simulations have been crucial in revealing the importance of conformational changes for biological activity.

Potential Applications in Advanced Materials Research

Use as Building Blocks for Polymeric or Oligomeric Systems

The presence of a carboxylic acid functional group makes 2-(2-Phenylphenoxy)propanoic acid a prime candidate for integration into polymeric or oligomeric structures through various polymerization techniques.

The carboxylic acid group can readily undergo esterification or amidation reactions, allowing for the synthesis of a wide array of polyesters and polyamides. Standard polycondensation methods could be employed to react this compound with suitable diol or diamine co-monomers. The resulting polymers would incorporate the bulky biphenylphenoxy side group, which would significantly influence the polymer's physical and chemical properties. For instance, polymerization with ethylene (B1197577) glycol or hexamethylenediamine (B150038) could yield polymers with the following repeating units:

Table 1: Potential Polymer Structures from this compound

| Co-monomer | Resulting Polymer Type | Potential Repeating Unit Structure |

| Ethylene Glycol | Polyester | -[O-CH₂-CH₂-O-C(=O)-CH(CH₃)-O-C₆H₄-C₆H₅]- |

| Hexamethylenediamine | Polyamide | -[NH-(CH₂)₆-NH-C(=O)-CH(CH₃)-O-C₆H₄-C₆H₅]- |

The synthesis of such polymers would likely involve standard melt or solution polymerization techniques, with the specific conditions requiring empirical optimization.

The biphenyl (B1667301) group within the this compound structure is known to contribute to a high refractive index in polymeric materials. aalto.fimdpi.comed.ac.uk Polymers incorporating this moiety could therefore be developed for applications in optical films, lenses, and coatings where light management is crucial. The aromatic nature of the biphenyl group also suggests potential for electronic applications. While the ether linkage disrupts full conjugation along a polymer backbone, the phenyl rings themselves can participate in π-π stacking interactions, potentially influencing charge transport properties. The specific substitution pattern on the biphenyl ring could be further modified to tune these electronic characteristics.

Table 2: Predicted Properties of Polymers Incorporating this compound

| Property | Influencing Structural Feature | Potential Application |

| High Refractive Index | Biphenyl moiety | Optical coatings, lenses, waveguides aalto.fimdpi.comed.ac.uk |

| Thermal Stability | Rigid biphenyl group | High-performance engineering plastics psu.eduresearchgate.net |

| Modified Solubility | Bulky side group | Processable polymers for thin-film applications |

| Chirality | Chiral center in the propanoic acid moiety | Chiral separation media, circularly polarized luminescence |

Exploration in Supramolecular Chemistry

The non-covalent interactions of the biphenyl ether portion of this compound could be harnessed in the field of supramolecular chemistry. The phenyl rings are capable of engaging in π-π stacking and hydrophobic interactions, which are fundamental to the self-assembly of complex architectures. mdpi.com

The formation of well-defined supramolecular structures, such as rosettes, helices, or sheets, could be directed by the interplay of hydrogen bonding from the carboxylic acid group and the aromatic interactions of the biphenyl moiety. The chirality of the 2-propanoic acid unit could also introduce a level of stereochemical control in the self-assembly process, potentially leading to the formation of chiral supramolecular polymers. These ordered assemblies could find applications in areas such as sensing, catalysis, and the development of responsive materials. Further investigation into the self-assembly behavior of this compound in various solvents and in the presence of complementary molecules is warranted to unlock its potential in this domain.

Future Research Directions and Unexplored Avenues for 2 2 Phenylphenoxy Propanoic Acid

Development of Advanced Analytical Techniques for Trace Analysis

A crucial aspect of understanding the environmental fate and potential impact of 2-(2-phenylphenoxy)propanoic acid is the ability to detect its presence at trace levels in various environmental matrices. While specific methods for this compound are not widely documented, the future of its analysis will undoubtedly build upon the sophisticated techniques developed for structurally related compounds, such as phenoxyacetic acid herbicides. nih.govmdpi.com The primary challenge lies in achieving high sensitivity and selectivity, especially in complex samples like water, soil, and biological tissues. epa.govnih.gov

Future research is expected to focus on the optimization of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govbibliotekanauki.pl This technique is the cornerstone for analyzing organic micropollutants due to its high selectivity and low detection limits, often reaching the nanogram per liter (ng/L) level. nih.govnih.gov For instance, methods developed for phenoxyacid herbicides have achieved detection limits of less than 0.1 ng/L in drinking water. nih.gov The development of similar methods for this compound will be essential.

Advancements in sample preparation will also be a key research area. Techniques such as solid-phase extraction (SPE) are vital for concentrating the analyte and cleaning up the sample matrix before instrumental analysis. mdpi.com Research into novel sorbent materials for SPE could enhance the recovery and specificity for compounds with the unique diaryl ether and propanoic acid moieties of this compound.

Furthermore, high-resolution mass spectrometry (HRMS), using technologies like time-of-flight (TOF) or Orbitrap MS, will enable non-target screening to identify not only the parent compound but also its potential transformation products in the environment. nih.gov This is particularly important for building a complete picture of the environmental burden of the compound.

Table 1: Potential Future Analytical Methods for this compound Based on Related Compounds

| Analytical Technique | Sample Matrix | Potential Limit of Detection (LOD) | Key Advantages |

|---|---|---|---|

| LC-MS/MS | Water | < 1 ng/L | High sensitivity and specificity |

| GC-MS (after derivatization) | Soil/Sediment | 1-10 µg/kg | Suitable for complex matrices |

| HRMS (e.g., LC-TOF-MS) | Biological Tissues | < 5 ng/g | Enables identification of unknown metabolites |

Integration of Omics Technologies in Mechanistic Studies

Understanding the biological effects of this compound at a molecular level is a significant unexplored avenue. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to elucidate the mechanisms of action and potential toxicity pathways. organic-chemistry.orgnih.gov These technologies allow for a holistic view of the biological response to a chemical exposure, moving beyond traditional toxicological endpoints. nih.gov

Given its structural similarities to some endocrine-disrupting chemicals (EDCs), a key research direction would be to investigate its potential to interfere with hormonal signaling pathways. researchgate.nethmdb.ca Transcriptomics (analyzing gene expression) and proteomics (analyzing protein levels) could reveal if exposure to this compound alters the expression of genes and proteins related to hormone receptors, steroidogenesis, or other endocrine functions. rsc.org

Metabolomics, the comprehensive analysis of small-molecule metabolites, is particularly well-suited to identify biomarkers of exposure and effect. acs.org By profiling the changes in endogenous metabolites in an organism exposed to this compound, researchers could identify perturbed biochemical pathways. For example, studies on other xenobiotics have shown alterations in lipid and amino acid metabolism. A metabolomics-based approach could pinpoint specific metabolic disruptions caused by this compound, offering insights into its toxicological profile.

The combination of these omics datasets through systems biology and bioinformatics will be essential to construct a comprehensive model of the compound's interaction with biological systems, from the initial molecular initiating event to adverse outcomes.

Table 2: Potential Omics Applications for Mechanistic Studies of this compound

| Omics Technology | Research Question | Potential Findings |

|---|---|---|

| Transcriptomics | Does it alter gene expression related to hormone signaling? | Identification of upregulated or downregulated genes in the estrogen or androgen pathways. |

| Proteomics | How does it affect protein profiles in target organs (e.g., liver)? | Changes in the abundance of metabolic enzymes or stress-response proteins. |

| Metabolomics | What metabolic pathways are disrupted upon exposure? | Alterations in lipid profiles, amino acid concentrations, or energy metabolism, providing biomarkers of effect. |

Sustainable Synthesis and Green Chemistry Principles in Production

The future production of this compound and related fine chemicals will increasingly be guided by the principles of green chemistry. nih.gov These principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. For a molecule like this compound, which involves the formation of a diaryl ether and a carboxylic acid functional group, there are significant opportunities to develop more sustainable synthetic routes.

A major focus will be on the synthesis of the diaryl ether core. Traditional methods like the Ullmann condensation often require harsh reaction conditions and stoichiometric amounts of copper. Modern research is focused on catalytic systems that are more efficient and environmentally benign. Palladium- and nickel-catalyzed cross-coupling reactions are promising alternatives that can proceed under milder conditions. Future research could explore the use of more sustainable catalysts, potentially based on more abundant and less toxic metals like iron or copper, but with highly efficient ligands to improve reactivity.

Another key area is the reduction of waste and the improvement of atom economy. This could involve developing one-pot syntheses or flow chemistry processes that minimize solvent use and purification steps. For example, catalytic decarbonylative etherification of aromatic esters presents an innovative route to diaryl ethers. Research into solid-phase synthesis using recyclable media like quartz sand also offers a promising green alternative to traditional solvents.

The development of biocatalytic methods, using enzymes to perform specific chemical transformations, represents a frontier in green chemistry. While challenging for this specific structure, research into engineered enzymes could one day provide a highly selective and sustainable route to this compound or its precursors, operating in aqueous media under mild conditions.

Table 3: Comparison of Synthetic Strategies for Diaryl Ether Formation

| Synthetic Method | Typical Catalyst | Solvents | Key Green Chemistry Advantage |

|---|---|---|---|

| Ullmann Condensation | Copper (stoichiometric) | High-boiling polar solvents | Established method |

| Buchwald-Hartwig Coupling | Palladium | Toluene, Dioxane | High functional group tolerance, milder conditions |

| Chan-Lam Coupling | Copper (catalytic) | Methanol, Dichloromethane | Room temperature reactions, uses boronic acids |

| Decarbonylative Coupling | Palladium/Nickel | Toluene | Utilizes ester starting materials |

| Solid-Phase Synthesis | Palladium | Quartz Sand (medium) | Solvent-free, recyclable medium |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-phenylphenoxy)propanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation reactions. A common approach involves coupling phenoxy derivatives with propanoic acid precursors under acidic conditions (e.g., HCl in water at pH 1–2). Reaction parameters such as temperature (4°C for 24 hours) and solvent choice (aqueous systems) are critical for minimizing side products . Enantiomeric purity can be enhanced using chiral catalysts or protection-deprotection strategies, as seen in related propanoic acid derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Use NMR (¹H and ¹³C) to confirm structural integrity, especially the phenylphenoxy and propanoic acid moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC or chiral chromatography assesses enantiomeric purity. X-ray crystallography may resolve stereochemical ambiguities, as applied to structurally similar compounds .

Q. How does the compound’s solubility impact experimental design in biological assays?

- Methodology : Solubility in polar solvents (e.g., DMSO or ethanol) is often limited. Pre-formulate stock solutions at 10 mM in DMSO, followed by dilution in assay buffers. Dynamic light scattering (DLS) can monitor aggregation in aqueous media. For in vitro studies, maintain concentrations below the critical aggregation threshold to avoid artifacts .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for pharmacological studies?

- Methodology : Employ asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution. For example, lipases have been used to separate enantiomers of analogous propanoic acids with >90% enantiomeric excess (ee). Monitor reaction progress via circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodology : Discrepancies may arise from assay-specific variables (e.g., cell type, concentration). Conduct dose-response curves across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation, HepG2 for toxicity). Use pathway-specific inhibitors (e.g., COX-2 inhibitors) to isolate mechanisms. Meta-analyses of published IC₅₀ values can contextualize conflicting data .

Q. How do structural modifications (e.g., fluorination) alter the compound’s biochemical interactions?

- Methodology : Introduce fluorine at the phenyl or propanoic acid moiety to enhance metabolic stability and binding affinity. Compare the parent compound with fluorinated analogs using molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) to quantify target binding (e.g., COX-2 or PPAR-γ). Fluorine’s electronegativity often improves selectivity for hydrophobic binding pockets .

Q. What industrial hygiene practices are critical for safe handling in laboratory settings?

- Methodology : Use local exhaust ventilation and NIOSH-approved respirators (N95 or higher) during synthesis. Wear nitrile gloves and Tyvek® suits to prevent dermal exposure. Implement wet methods for spill cleanup to avoid aerosolization. Regularly monitor airborne concentrations via GC-MS, adhering to OSHA PELs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.